(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

Catalog No.
S1522021
CAS No.
346694-77-7
M.F
C20H30N2O6
M. Wt
394.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxy...

CAS Number

346694-77-7

Product Name

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m0/s1

InChI Key

MAHOLRAVFZCBFL-INIZCTEOSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid, also abbreviated as (S)-7-((Z)-Bn-OH)-3-((Boc)-NH)-heptanoic acid, is a synthetic compound. It belongs to the class of protected amino acids, where the amino group (NH2) is reversibly masked by two protecting groups: benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) []. Little information is available regarding its origin or specific significance in scientific research. However, protected amino acids like this one are commonly used as building blocks in peptide synthesis.


Molecular Structure Analysis

The key feature of this molecule is the presence of a seven-carbon chain (heptanoic acid) with two protected amine groups at positions 3 and 7. The (S) configuration indicates the stereochemistry at the third carbon, meaning the hydrogen atom and the side chain (containing the protected amine) are oriented in a specific spatial arrangement. The benzyloxycarbonyl (Z) group protects the amine at the seventh position, while the tert-butoxycarbonyl (Boc) group protects the amine at the third position. Both Z and Boc groups are widely used in peptide synthesis due to their ability to be selectively removed under different reaction conditions.


Chemical Reactions Analysis

  • Peptide chain elongation: The (S)-7-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid is coupled with another amino acid (deprotected at its N-terminus) to form a peptide bond. This reaction typically involves activating the C-terminus of the protected amino acid (often with an activating agent like DCC or DIC) followed by nucleophilic attack by the free amine of the other amino acid.
  • Deprotection: After the desired peptide chain is assembled, the Z and Boc protecting groups are selectively removed under specific conditions. For example, Z group can be cleaved under acidic conditions, while Boc group can be cleaved under acidic or strong oxidative conditions.

XLogP3

2.8

Dates

Modify: 2023-08-15

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